molecular formula C9H15NO2 B2662222 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile CAS No. 2112519-12-5

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile

Cat. No. B2662222
M. Wt: 169.224
InChI Key: IEDRBZJFNARZGS-UHFFFAOYSA-N
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Description

“2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile” is a chemical compound with the CAS Number: 2112519-12-5 . It has a molecular weight of 169.22 .


Physical And Chemical Properties Analysis

“2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile” is a liquid at room temperature .

Scientific Research Applications

Solvolysis Reactions and Nucleophilic Addition

The solvolysis reactions involving methoxymethyl oxan-yl derivatives are notable for their application in understanding the role of ion-molecule pairs in solvolysis reactions. For instance, the nucleophilic addition of water to tertiary allylic carbocations, facilitated by acid-catalyzed solvolysis, underscores the cleavage of carbon-oxygen bonds to allylic carbons without forming a completely solvent-equilibrated allylic carbocation. This process is critical in synthesizing hydroxy and ether derivatives under kinetic control, offering insights into reaction mechanisms and the influence of solvent and substituent effects on reaction outcomes (Jia et al., 2002).

Oxyfunctionalization of Ketones

The oxyfunctionalization of ketones bearing an α-methylene group with piperidine oxoammonium salts represents another application, where these derivatives serve as precursors in the synthesis of α-diketones from monoketones. This transformation is facilitated in acetonitrile, highlighting the compound's utility in mediating or participating in oxidative coupling reactions that result in the formation of complex ketone structures with significant yields (Liu You-cheng et al., 2010).

Synthesis of Oxindoles and Oxazine Derivatives

Furthermore, the compound is involved in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This demonstrates its potential in constructing heterocyclic compounds that are of interest in pharmaceutical chemistry and materials science (B. Reddy et al., 2012).

Electropolymerization and Kinetic Studies

Electropolymerization studies involving methoxymethyl and butenenitrile derivatives elucidate the mechanistic aspects and kinetics of polymer formation on electrodes, offering valuable information for material science and coating technologies (G. Deniau et al., 1998).

Safety And Hazards

The safety information for “2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-[4-(methoxymethyl)oxan-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-11-8-9(2-5-10)3-6-12-7-4-9/h2-4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRBZJFNARZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile

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